molecular formula C16H22N2O2 B14646905 Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 51376-16-0

Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

Cat. No.: B14646905
CAS No.: 51376-16-0
M. Wt: 274.36 g/mol
InChI Key: ILDDUDPESZMJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: is a compound that combines the properties of benzoic acid and a bicyclic nitrogen-containing structure Benzoic acid is a well-known aromatic carboxylic acid, while the pyrimido[1,2-a]azepine structure is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be achieved through a multi-step process involving the formation of the pyrimido[1,2-a]azepine core followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a]azepine ring system. Subsequent functionalization with benzoic acid can be achieved through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For example, the partial oxidation of toluene to produce benzoic acid can be catalyzed by cobalt or manganese naphthenates . The pyrimido[1,2-a]azepine core can be synthesized using high-pressure and high-temperature conditions to facilitate cyclization and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoate esters, reduced pyrimido[1,2-a]azepine derivatives, and halogenated benzoic acid compounds .

Scientific Research Applications

Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its nitrogen-containing ring structure.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with molecular targets such as enzymes and receptors. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic pathways . The pyrimido[1,2-a]azepine ring can interact with specific protein targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its combination of the benzoic acid and pyrimido[1,2-a]azepine structures, providing a versatile scaffold for various applications.

Properties

CAS No.

51376-16-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

InChI

InChI=1S/C9H16N2.C7H6O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;8-7(9)6-4-2-1-3-5-6/h1-8H2;1-5H,(H,8,9)

InChI Key

ILDDUDPESZMJQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NCCCN2CC1.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.